molecular formula C3H6ClF5S B3042762 2-Chloropropylsulfurpentafluoride CAS No. 673-90-5

2-Chloropropylsulfurpentafluoride

Cat. No.: B3042762
CAS No.: 673-90-5
M. Wt: 204.59 g/mol
InChI Key: DXYKHIOOSVCFJJ-UHFFFAOYSA-N
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Description

2-Chloropropylsulfurpentafluoride is a chemical compound with the molecular formula C3H6ClF5S and a molecular weight of 204.59 g/mol . It is known for its unique structure, which includes a chlorinated propyl group attached to a sulfur atom that is also bonded to five fluorine atoms. This compound is typically found in a liquid state at ambient temperature .

Preparation Methods

The synthesis of 2-Chloropropylsulfurpentafluoride involves several steps. One common method starts with the chlorination of propylsulfurpentafluoride. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) and is conducted at elevated temperatures to facilitate the reaction .

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

2-Chloropropylsulfurpentafluoride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Chloropropylsulfurpentafluoride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. This interaction is facilitated by the electrophilic nature of the chlorine atom and the fluorosulfur group, which can react with nucleophiles such as thiol groups (–SH) in cysteine residues .

Comparison with Similar Compounds

2-Chloropropylsulfurpentafluoride can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-chloropropyl(pentafluoro)-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClF5S/c1-3(4)2-10(5,6,7,8)9/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYKHIOOSVCFJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(F)(F)(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClF5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloropropylsulfurpentafluoride
Reactant of Route 2
2-Chloropropylsulfurpentafluoride
Reactant of Route 3
2-Chloropropylsulfurpentafluoride
Reactant of Route 4
2-Chloropropylsulfurpentafluoride
Reactant of Route 5
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2-Chloropropylsulfurpentafluoride
Reactant of Route 6
2-Chloropropylsulfurpentafluoride

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